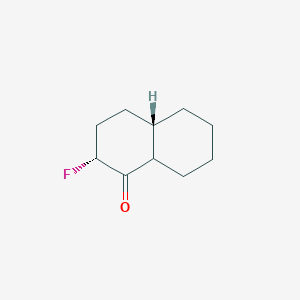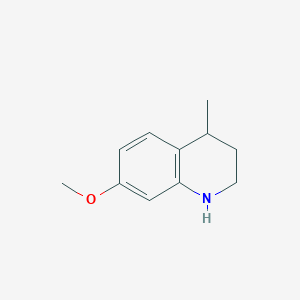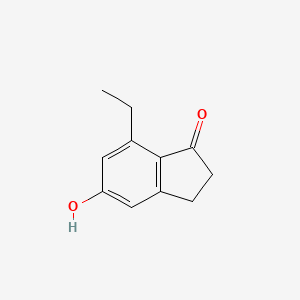![molecular formula C11H10N2 B11915611 2,3-Dihydro-1H-cyclopenta[b]quinoxaline CAS No. 7193-24-0](/img/structure/B11915611.png)
2,3-Dihydro-1H-cyclopenta[b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-cyclopenta[b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It features a bicyclic structure consisting of a benzene ring fused to a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with o-phenylenediamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .
化学反応の分析
Types of Reactions
2,3-Dihydro-1H-cyclopenta[b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have different functional groups attached to the quinoxaline ring .
科学的研究の応用
2,3-Dihydro-1H-cyclopenta[b]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise as potential therapeutic agents due to their biological activities.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,3-Dihydro-1H-cyclopenta[b]quinoxaline and its derivatives often involves interaction with specific molecular targets. For example, as acetylcholinesterase inhibitors, these compounds bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .
類似化合物との比較
Similar Compounds
- 2,3-Dihydro-1H-cyclopenta[b]quinoline
- 1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
- 3-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
Uniqueness
2,3-Dihydro-1H-cyclopenta[b]quinoxaline is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
7193-24-0 |
|---|---|
分子式 |
C11H10N2 |
分子量 |
170.21 g/mol |
IUPAC名 |
2,3-dihydro-1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H10N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-5H,3,6-7H2 |
InChIキー |
ONSCFBYWENASQN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC3=CC=CC=C3N=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11915552.png)





![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)






